2-Aminobut-3-EN-1-OL hydrochloride
Overview
Description
2-Aminobut-3-EN-1-OL hydrochloride is a chemical compound characterized by its chloride salt form. It has an amino group (–NH2) and a hydroxyl group (–OH) attached to a butene backbone (a four-carbon chain), making it a form of amino alcohol .
Molecular Structure Analysis
The molecular formula of 2-Aminobut-3-EN-1-OL hydrochloride is C4H10ClNO . The InChI key is DWGZNOXQUQANQJ-PGMHMLKASA-N . The SMILES string representation is Cl.NC@@HC=C .Physical And Chemical Properties Analysis
The molecular weight of 2-Aminobut-3-EN-1-OL hydrochloride is 123.58 . It appears as a solid and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Various Eight-Membered Ring Aminocyclitols
In this study, 2-Azidocyclooct-3-en-1-ol, a key compound, was used to synthesize various aminocyclitols. These compounds were obtained through a series of chemical reactions, including epoxidation and ring-opening reactions (Karavaizoglu & Salamci, 2020).
Gold-Catalyzed Domino Aminocyclization
This research describes a method for preparing 1-substituted 3-sulfonyl-1H-pyrroles. It utilizes gold(I)-catalyzed cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols, highlighting a unique application of gold catalysis (Teo et al., 2013).
Access to Nonracemic Amino Ketones and Piperidines
This research presents a method for accessing nonracemic amino ketones and subsequently synthesizing cyclic imines and piperidines. It demonstrates the potential of this approach in alkaloid synthesis (Coia et al., 2011).
Synthesis and Antibacterial Activity of Tertiary Aminoalkanols Hydrochlorides
This study focuses on synthesizing tertiary aminoalkanols hydrochlorides and evaluating their antibacterial activity. The synthesized compounds were obtained through a developed scheme and showed promising biologic properties (Isakhanyan et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-aminobut-3-en-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZNOXQUQANQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobut-3-EN-1-OL hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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